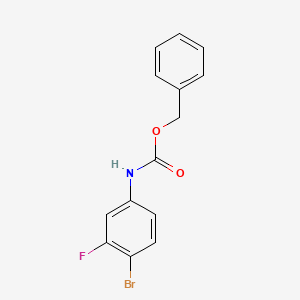










|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[F:9].C1COCC1.C(=O)(O)[O-].[Na+].Cl[C:21]([O:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:22]>O>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:21](=[O:22])[O:23][CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:4][C:3]=1[F:9] |f:2.3|
|


|
Name
|
12-L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
800 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(N)C=C1)F
|
|
Name
|
|
|
Quantity
|
6.4 L
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
530.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
861.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
6.4 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the reactor over 70 minutes
|
|
Duration
|
70 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature of the reaction was maintained below 20° C. with an ice water bath
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was transferred to a 22-L flask
|
|
Type
|
WAIT
|
|
Details
|
held at temperature for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
to quench the excess benzyl chloroformate
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was transferred hot to a separatory funnel
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the lower aqueous phase
|
|
Type
|
FILTRATION
|
|
Details
|
The THF layer was filtered through Whatman #1
|
|
Type
|
FILTRATION
|
|
Details
|
filter paper
|
|
Type
|
CUSTOM
|
|
Details
|
to remove some particulates
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was transferred back to a 22-L flask
|
|
Type
|
CUSTOM
|
|
Details
|
equipped for distillation
|
|
Type
|
ADDITION
|
|
Details
|
Heptane was added in portions
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the THF
|
|
Type
|
DISTILLATION
|
|
Details
|
to distill some of the THF out first
|
|
Type
|
ADDITION
|
|
Details
|
before adding the first amount of heptane
|
|
Type
|
ADDITION
|
|
Details
|
) A total of 26.5 L of heptane was added
|
|
Type
|
DISTILLATION
|
|
Details
|
the total distillate collected
|
|
Type
|
CUSTOM
|
|
Details
|
had reached 97.7° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
the thick white slurry was filtered
|
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with heptane (4 L)
|
|
Type
|
CUSTOM
|
|
Details
|
The product was dried in a vacuum oven at 40° C.
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C=C1)NC(OCC1=CC=CC=C1)=O)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1257 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |